N-benzyl-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
N-benzyl-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a fused pyrrolo-triazole core substituted with a 3-chloro-4-methoxyphenyl group at position 5 and an N-benzyl acetamide side chain. The chloro and methoxy substituents likely modulate electronic properties and solubility, influencing pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-benzyl-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O4/c1-30-15-8-7-13(9-14(15)21)26-19(28)17-18(20(26)29)25(24-23-17)11-16(27)22-10-12-5-3-2-4-6-12/h2-9,17-18H,10-11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQFQYWDQAJKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NCC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of a benzylamine derivative with a chloro-methoxyphenyl-substituted triazole intermediate. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine or lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted triazole compounds.
Scientific Research Applications
N-benzyl-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key analogues share the pyrrolo-triazole-dione core but differ in substituents, impacting their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogues
Electronic and Steric Effects
- Methoxy improves solubility compared to halogens alone .
- Compound 7 () : The 3,5-dichlorophenyl group is strongly electron-withdrawing, favoring hydrophobic interactions but reducing solubility. This correlates with its potent ATX inhibition (IC₅₀ = 30 nM) but low solubility .
- Fluorinated Analogue () : The 3-chloro-4-fluoro substitution introduces polarizability, while the 2,3-dimethylphenyl acetamide increases steric bulk, possibly affecting membrane permeability .
Isovalency and Structural Mimicry
Per , "isovalency" (similar valence electron configuration) may explain shared bioactivity despite structural differences. For example, the 3-chloro-4-methoxyphenyl and 3,5-dichlorophenyl groups both create electron-deficient aromatic systems, mimicking natural substrates in enzyme binding pockets .
Research Findings and Implications
Pharmacological Potential
- Target Compound : Moderate solubility and balanced electronic profile make it a candidate for further ATX inhibition studies.
- Compound 7 : High potency but low solubility may limit in vivo efficacy, necessitating formulation adjustments.
Biological Activity
N-benzyl-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on various studies and findings.
Compound Overview
Chemical Structure and Properties:
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Weight | 427.85 g/mol |
| Molecular Formula | C20 H18 Cl N5 O4 |
| LogP | 1.1987 |
| Polar Surface Area | 89.474 Ų |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound exhibits anticancer properties , particularly against certain cancer cell lines. It may achieve this through:
- Inhibition of Cell Proliferation: Studies suggest that the compound can inhibit the growth of cancer cells by interfering with signaling pathways involved in cell division.
- Selective Binding: The unique combination of functional groups allows for selective binding to enzymes or receptors that play critical roles in tumor growth and metastasis.
Antioxidant Activity
The presence of the 1,2,3-triazole moiety in the compound has been linked to antioxidant properties . Compounds containing this moiety have shown potential in scavenging free radicals and reducing oxidative stress in biological systems .
Anticancer Activity
Research indicates that this compound exhibits significant activity against various cancer cell lines. For instance:
- Cell Line Studies: The compound has demonstrated cytotoxic effects against human cancer cell lines in vitro. Specific studies have reported IC50 values indicating effective concentrations that inhibit cell viability significantly.
| Cell Line | IC50 (μM) |
|---|---|
| Huh7 (Liver) | 48.22 (24h) |
| 38.15 (48h) |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Mechanistic Insights
The mechanism by which this compound exerts its effects may involve:
- Modulation of Signaling Pathways: The compound may alter the expression levels of proteins involved in cell cycle regulation and apoptosis.
Case Studies
Several studies have explored the efficacy of this compound in preclinical settings:
- Study on Huh7 Cells:
-
Antioxidant Studies:
- Various assays demonstrated the antioxidant capacity of compounds similar to N-benzyl derivatives containing triazole rings. These studies highlight the potential for protective effects against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
